molecular formula C11H6F4O3 B13187865 8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid

8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid

Cat. No.: B13187865
M. Wt: 262.16 g/mol
InChI Key: WBQGVOBMWCRZQK-UHFFFAOYSA-N
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Description

8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a fluorinated organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and biological activity.

Preparation Methods

The synthesis of 8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization to form the chromene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity. The pathways involved may include inhibition of signal transduction pathways and modulation of gene expression .

Comparison with Similar Compounds

8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid can be compared with other fluorinated chromenes and quinolines. Similar compounds include:

Properties

Molecular Formula

C11H6F4O3

Molecular Weight

262.16 g/mol

IUPAC Name

8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H6F4O3/c12-7-3-1-2-5-4-6(10(16)17)9(11(13,14)15)18-8(5)7/h1-4,9H,(H,16,17)

InChI Key

WBQGVOBMWCRZQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(C(=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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